

3-Methylquinoline N-oxide spectral data (NMR, IR, Mass)

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Compound of Interest

Compound Name: 3-Methylquinoline N-oxide

Cat. No.: B167852

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An In-depth Technical Guide to the Spectral Data of 3-Methylquinoline N-oxide

This guide provides a comprehensive overview of the spectral data for **3-Methylquinoline N-oxide**, tailored for researchers, scientists, and professionals in drug development. It includes detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectral Data Summary

The following tables summarize the key spectral data for **3-Methylquinoline N-oxide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra were recorded in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Spectral Data of **3-Methylquinoline N-oxide**[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.66	d	8.7	1 H	Aromatic CH
8.41	s	-	1 H	Aromatic CH
7.76	d	8.4	1 H	Aromatic CH
7.67	ddd	8.6, 6.9, 1.3	1 H	Aromatic CH
7.63–7.55	m	-	1 H	Aromatic CH
7.52	s	-	1 H	Aromatic CH
2.43	s	-	3 H	-CH ₃

Table 2: ¹³C NMR Spectral Data of **3-Methylquinoline N-oxide**[\[1\]](#)

Chemical Shift (δ) ppm
139.7
137.0
131.2
130.2
129.4
128.7
127.4
125.6
119.5
18.7

Mass Spectrometry (MS)

The mass spectrum of **3-Methylquinoline N-oxide** was obtained via electron ionization.

Table 3: Mass Spectrometry Data for **3-Methylquinoline N-oxide**[\[2\]](#)[\[3\]](#)

Property	Value
Molecular Formula	C ₁₀ H ₉ NO
Molecular Weight	159.1846 g/mol
Ionization Method	Electron Ionization (EI)

Infrared (IR) Spectroscopy

A gas-phase IR spectrum for **3-Methylquinoline N-oxide** is available.[\[3\]](#) Key spectral features are consistent with the vibrations of the quinoline ring system and the N-oxide group.

Experimental Protocols

The following sections detail the methodologies employed for the synthesis and spectral characterization of **3-Methylquinoline N-oxide**.

Synthesis of 3-Methylquinoline N-oxide[\[1\]](#)

3-Methylquinoline N-oxide was synthesized via the N-oxidation of 3-methylquinoline.

- A solution of 3-chloroperbenzoic acid (mCPBA) (1.1 equivalents) in dichloromethane (CH₂Cl₂) was prepared.
- This solution was added dropwise to a stirred solution of 3-methylquinoline (1.0 equivalent) in CH₂Cl₂ at 25 °C.
- The reaction mixture was stirred vigorously for 2 hours at room temperature.
- Upon completion, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) was added to neutralize the excess mCPBA.
- The resulting mixture was extracted with CH₂Cl₂.

- The combined organic layers were washed with brine, dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated under reduced pressure.
- The crude product was purified by column chromatography on silica gel.

NMR Spectroscopy[1]

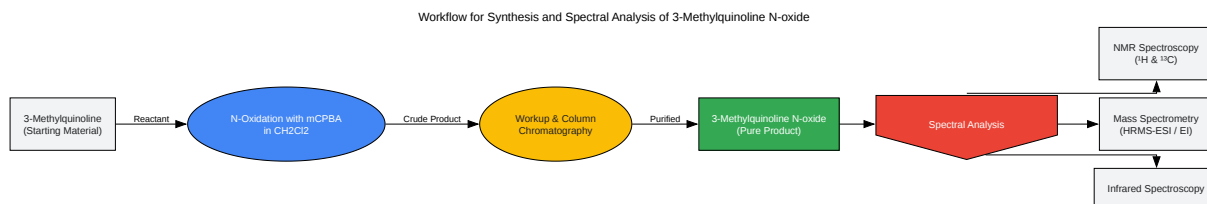
- Instrument: ^1H and ^{13}C NMR spectra were recorded on a Bruker AVANCE III spectrometer.
- Frequency: ^1H spectra were acquired at 400 MHz and ^{13}C spectra at 100 MHz.
- Solvent: Deuterated chloroform (CDCl_3) was used as the solvent.
- Referencing: The spectra were referenced to the residual solvent signals (^1H : δ 7.26 ppm; ^{13}C : δ 77.0 ppm).

Mass Spectrometry[1]

- Instrument: High-resolution mass spectra (HRMS) were recorded on a Bruker MicroTOF QII spectrometer.
- Ionization: The specific ionization method for the high-resolution data was electrospray ionization (ESI). The NIST reference spectrum was obtained using electron ionization (EI).[2]

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectral characterization of **3-Methylquinoline N-oxide**.



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References

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